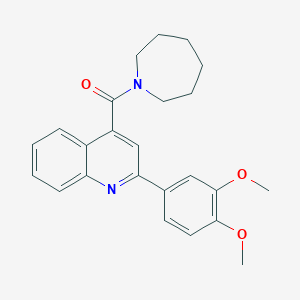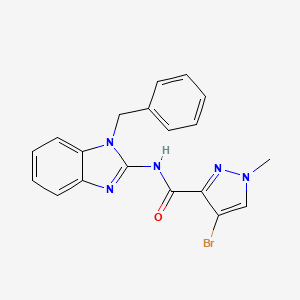
4-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)quinoline
Overview
Description
4-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD-9833 and is a selective estrogen receptor degrader (SERD) that has been shown to have promising results in preclinical studies.
Mechanism of Action
AZD-9833 works by binding to estrogen receptors and inducing their degradation, thereby reducing the amount of estrogen receptor protein in cancer cells. This process ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that AZD-9833 has a significant impact on the expression of genes involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to have a positive effect on the immune system, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of AZD-9833 is its high affinity for estrogen receptors, which makes it a potent 4-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)quinoline. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of AZD-9833 is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for research on AZD-9833. One potential area of investigation is the development of combination therapies that incorporate AZD-9833 with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound. Finally, more research is needed to explore the potential applications of AZD-9833 in other types of cancer.
Scientific Research Applications
AZD-9833 has been extensively studied for its potential therapeutic applications in the treatment of breast cancer. This compound has been shown to effectively degrade estrogen receptors, which are known to play a significant role in the development and progression of breast cancer. Additionally, AZD-9833 has been shown to have a higher affinity for estrogen receptors than other 4-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)quinolines, making it a promising candidate for further research.
properties
IUPAC Name |
azepan-1-yl-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-12-11-17(15-23(22)29-2)21-16-19(18-9-5-6-10-20(18)25-21)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPRADTUWIBPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554229.png)
![N-[4-(aminosulfonyl)benzyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3554237.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3554249.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3554260.png)

![1-(2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3554279.png)
![1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3554281.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B3554294.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3554306.png)